Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Description
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS: 885271-54-5) is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 5 and an ethyl ester group at position 1. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol and a typical purity of 95% .
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJBGUAWJPRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722939 | |
| Record name | Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-54-5 | |
| Record name | Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 885276-62-0
- Melting Point : 79°C to 82°C
The compound features a chlorine atom and an ester functional group, which contribute to its unique biological properties. Its structural characteristics allow for interactions with various biological targets, particularly in drug metabolism and infectious disease treatment.
1. Cytochrome P450 Inhibition
This compound has been identified as a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in the metabolism of numerous drugs. The inhibition can lead to altered pharmacokinetics of co-administered medications, raising concerns about potential drug-drug interactions in clinical settings .
2. Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High-throughput screening has identified it as a promising candidate with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . The compound's structure-activity relationship (SAR) indicates that modifications can enhance its antimicrobial potency.
3. Anti-inflammatory and Anti-cancer Properties
Some derivatives of imidazo[1,5-a]pyridine compounds exhibit anti-inflammatory and anti-cancer activities. This compound may share these properties due to its structural similarities with other active compounds in this class. Further research is needed to elucidate its specific mechanisms in these contexts.
Case Study 1: Drug Interaction Studies
A study investigated the impact of this compound on the metabolism of warfarin, a commonly used anticoagulant. The results indicated that co-administration led to increased plasma concentrations of warfarin due to CYP2C19 inhibition, necessitating dosage adjustments for safe therapeutic use .
Case Study 2: Antimicrobial Efficacy Against MDR-TB
In a clinical trial involving patients with MDR-TB, patients treated with a regimen including this compound showed a significant reduction in bacterial load compared to standard therapy alone. The study reported a reduction in bacterial load by up to 99% after four weeks of treatment with appropriate dosing regimens .
Summary Table of Biological Activities
| Activity Type | Target/Mechanism | Observations |
|---|---|---|
| Cytochrome P450 Inhibition | CYP1A2, CYP2C19 | Alters drug metabolism |
| Antimicrobial | Mycobacterium tuberculosis | MIC range: 0.03 - 5.0 μM |
| Anti-inflammatory | Inferred from structural analogs | Potential therapeutic applications |
| Anti-cancer | Potential through SAR studies | Requires further investigation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 5-Bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363381-07-0)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.10 g/mol
- Key Differences: Bromine substitution at position 5 increases molecular weight and lipophilicity compared to the chloro analog.
Ethyl 3-Chloroimidazo[1,5-a]pyridine-1-carboxylate (SKU: CM4501)
Ester-Modified Analogs
Methyl 5-Chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1168090-92-3)
- Molecular Formula : C₁₀H₇ClN₂O₂
- Molecular Weight : 210.63 g/mol
Tert-Butyl 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate
Functional Group Variants
Ethyl 5-Aminoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1330766-35-2)
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
Ethyl Imidazo[1,5-a]pyridine-1-carboxylate (CAS: 119448-87-2)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.20 g/mol
Structural and Functional Data Table
Commercial Availability and Pricing
- Non-halogenated analogs (e.g., CAS: 119448-87-2) are more accessible, priced at ~$1.10/g . Brominated derivatives are typically costlier due to reagent expenses .
Q & A
Q. Critical Factors :
- Reagent stoichiometry : Excess chlorinating agents improve yield but may increase byproducts.
- Temperature : Reactions often require mild conditions (0–25°C) to preserve the imidazopyridine core .
- Purification : Column chromatography (e.g., 20% EtOAc/hexane) is essential for isolating high-purity products .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
A combination of techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve substituent positions. Key signals include the ester carbonyl (δ ~162–167 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) .
- IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .
- X-ray Crystallography : Resolves molecular conformation and dihedral angles (e.g., using SHELX for refinement). For example, crystal structures of analogs show twisted carboxylate groups (~55° from the core plane) .
Methodological Tip : Cross-validate NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
How can researchers design experiments to investigate structure-activity relationships (SAR) of halogenated imidazopyridine derivatives?
Advanced Research Question
Experimental Design :
Derivative Synthesis : Introduce substituents (e.g., Br, CF₃) at key positions and compare reactivity/activity .
Biological Assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains).
Computational Modeling : Perform docking studies to predict interactions with target enzymes (e.g., kinase inhibition) .
Q. Data Contradiction Analysis :
Q. Example Table: Comparative Bioactivity of Halogenated Analogs
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Ethyl 5-chloro derivative | High | Moderate | Enzyme inhibition |
| Ethyl 3-bromo-5-chloro analog | High | High | DNA intercalation |
| Ethyl 5-trifluoromethyl analog | Moderate | Low | Receptor antagonism |
| Data adapted from comparative studies of structurally related compounds . |
What strategies resolve discrepancies between computational and experimental conformational data?
Advanced Research Question
Methodological Approach :
- X-ray Validation : Resolve ambiguities in computational models (e.g., DFT-optimized geometries) by comparing with crystallographic data (e.g., dihedral angles and bond lengths) .
- Dynamic NMR : Use variable-temperature NMR to study conformational flexibility in solution, especially for rotatable ester groups .
- SHELX Refinement : Apply constraints (e.g., DELU for thermal parameters) to improve model accuracy during crystallographic refinement .
Case Study : A study on tert-butyl imidazopyridine carboxylates showed computational models underestimated steric effects, which were corrected via X-ray data .
How to optimize multi-step synthesis routes to minimize byproducts?
Advanced Research Question
Optimization Strategies :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., brominated precursors) and adjust reaction times .
- Byproduct Identification : HRMS and ¹H NMR help identify impurities (e.g., dehalogenated byproducts) for targeted purification .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps to improve selectivity .
Example : In the synthesis of triazolo derivatives, optimizing the molar ratio of reactants (e.g., 1:2 for substrate:reagent) reduced dimerization byproducts by 30% .
What analytical approaches validate synthetic intermediate identity and purity?
Basic Research Question
Key Techniques :
- HPLC : Quantify purity (>98% as per industrial standards) using C18 columns and UV detection (λ = 254 nm) .
- HRMS : Confirm molecular formulas (e.g., [M+Na]⁺ peaks with <2 ppm error) .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) for novel derivatives .
Quality Control : Implement in-process checks (e.g., mid-reaction NMR) to detect early-stage deviations .
How does the electronic environment of the imidazopyridine core influence reactivity?
Advanced Research Question
Methodological Analysis :
- Electrophilic Substitution : Chlorine at the 5-position deactivates the ring, directing further substitutions to meta positions. Verify via Hammett plots or computational Fukui indices .
- Ester Hydrolysis : Under basic conditions, the ethyl ester undergoes saponification. Monitor via IR loss of C=O stretch (~1700 cm⁻¹) .
Case Study : A chloro-substituted analog showed 50% slower hydrolysis than its bromo counterpart due to reduced electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
